2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane
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Overview
Description
2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane is an organosilicon compound with the molecular formula C10H20O2Si and a molecular weight of 200.35 g/mol . This compound is characterized by a cyclohexyl group and a methyl group attached to a 1,3,2-dioxasilinane ring, which is a silicon-containing heterocycle. The presence of silicon in its structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane typically involves the reaction of cyclohexylmethylsilane with ethylene glycol under acidic conditions to form the dioxasilinane ring . The reaction is carried out at elevated temperatures to facilitate the formation of the silicon-oxygen bonds. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Scientific Research Applications
2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane involves its interaction with molecular targets through its silicon-containing ring. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in a range of chemical reactions. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound’s unique structure allows it to interact with biological molecules in a specific manner .
Comparison with Similar Compounds
2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane can be compared with other similar compounds such as:
1,3-Dioxa-2-silacyclohexane: This compound has a similar silicon-containing ring but lacks the cyclohexyl and methyl groups, making it less sterically hindered.
2-Cyclohexyl-2-methyl-1,3,2-dioxasilane: This compound is similar but has different substituents on the silicon atom, leading to variations in reactivity and applications.
Properties
CAS No. |
142057-93-0 |
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Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
2-cyclohexyl-2-methyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C10H20O2Si/c1-13(11-8-5-9-12-13)10-6-3-2-4-7-10/h10H,2-9H2,1H3 |
InChI Key |
AORUPCISLSIKAX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(OCCCO1)C2CCCCC2 |
Origin of Product |
United States |
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